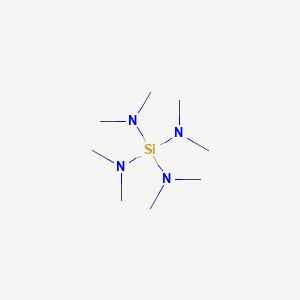

Tetrakis(dimethylamino)silane

Description

Propriétés

IUPAC Name |

N-methyl-N-[tris(dimethylamino)silyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24N4Si/c1-9(2)13(10(3)4,11(5)6)12(7)8/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCVMVQLICADPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061829 | |

| Record name | Octamethylsilanetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624-01-7 | |

| Record name | Tetrakis(dimethylamino)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octamethylsilanetetramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001624017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(dimethylamino)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octamethylsilanetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octamethylsilanetetramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAKIS(DIMETHYLAMINO)SILICON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M2JZW10EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrakis(dimethylamino)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(dimethylamino)silane, Si(NMe₂)₄, is a versatile organosilicon compound with significant applications in materials science and a growing interest in the biomedical field. Its utility as a precursor for the deposition of silicon nitride and silicon dioxide thin films is well-established. More recently, its relevance to drug development has emerged through its use in the fabrication of silica-based biomaterials, including microneedles and biosensors. This technical guide provides a comprehensive overview of the primary synthetic protocols for this compound, offering detailed experimental procedures, a comparative analysis of methodologies, and a discussion of its applications, with a particular focus on its relevance to the pharmaceutical and biomedical sectors.

Introduction

This compound is a key precursor in various chemical processes, valued for its high reactivity and ability to serve as a source of silicon under relatively mild conditions. The compound's primary applications lie in the semiconductor industry for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of silicon-containing films.[1] However, the unique properties of silica-based materials derived from such precursors have garnered attention in the field of drug delivery and biomedical engineering.[2][3] The ability to create biocompatible silica (B1680970) nanostructures makes this compound a valuable tool for researchers in these areas. This guide details the principal synthetic routes to this compound, providing the necessary information for its preparation in a laboratory setting.

Core Synthesis Methodologies

Two primary methodologies for the synthesis of this compound are prevalent: the direct aminolysis of silicon tetrachloride and the reaction of silicon tetrachloride with a pre-formed metal amide, such as lithium dimethylamide.

Method 1: Direct Aminolysis of Silicon Tetrachloride with Dimethylamine (B145610)

This is the most common and direct route for the synthesis of this compound. The reaction involves the substitution of the chloro groups of silicon tetrachloride with dimethylamino groups from dimethylamine. A key challenge in this process is the management of the hydrogen chloride (HCl) byproduct, which can form a stable salt with dimethylamine, impeding the reaction. To circumvent this, a non-reactive base or a metal scavenger, such as magnesium, is often employed to trap the HCl.

Method 2: Reaction of Silicon Tetrachloride with Lithium Dimethylamide

An alternative approach involves the use of a pre-formed metal amide, typically lithium dimethylamide. This reagent is generated in situ by the reaction of a strong organolithium base, such as n-butyllithium, with dimethylamine. The resulting lithium dimethylamide is a potent nucleophile that readily reacts with silicon tetrachloride to form the desired product and lithium chloride, a salt that can be easily removed by filtration. While this method avoids the complications of HCl management, it requires the use of pyrophoric and moisture-sensitive organolithium reagents.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthesis methods, allowing for a direct comparison.

| Parameter | Method 1: Direct Aminolysis with Mg Scavenger | Method 2: In Situ Lithium Dimethylamide Formation |

| Primary Reactants | Silicon tetrachloride, Dimethylamine, Magnesium | Silicon tetrachloride, Dimethylamine, n-Butyllithium |

| Solvent | n-Heptane, 1,2-Dimethoxyethane (DME) | n-Hexane or other hydrocarbon solvents |

| Reaction Temperature | 0-10°C (initial DMA addition), then heated to ≥80°C | -78°C to room temperature |

| Reaction Time | Several hours | 10-24 hours |

| Reported Yield | ~83%[4] | High (specific yield for Si(NMe₂)₄ not detailed, but generally high for this type of reaction) |

| Purification | Filtration, followed by distillation | Filtration, followed by vacuum distillation[5] |

Experimental Protocols

Protocol 1: Direct Aminolysis of Silicon Tetrachloride with Dimethylamine and Magnesium

This protocol is adapted from a detailed synthetic procedure.[4]

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Dimethylamine (DMA), gas or condensed liquid

-

Magnesium (Mg) turnings

-

n-Heptane, anhydrous

-

1,2-Dimethoxyethane (DME), anhydrous

-

Four-neck round-bottom flask equipped with a mechanical stirrer, condenser, gas inlet, and dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: Under an inert atmosphere, charge the four-neck flask with magnesium turnings (0.28 mol), n-heptane (60 g), and DME (30 g).

-

Solvent Dehydration: Heat the mixture to reflux (oil bath at 115°C) with stirring for 1 hour to dehydrate the solvent and apparatus. Cool the flask in an ice-water bath.

-

Reactant Charging: Charge the dropping funnel with silicon tetrachloride (0.20 mol).

-

Initial Dimethylamine Addition: While maintaining the internal temperature at 10°C or lower, introduce gaseous dimethylamine into the flask at a controlled rate for 1 hour.

-

First Reaction Step: Set the oil bath to 90°C and heat the reaction mixture until the internal temperature reaches at least 80°C.

-

Simultaneous Addition: Once the internal temperature is above 80°C, begin the dropwise addition of silicon tetrachloride from the dropping funnel. Simultaneously, continue the introduction of gaseous dimethylamine. The simultaneous feed should proceed for approximately 2 hours.

-

Second Reaction Step: After the addition of silicon tetrachloride is complete, continue to feed dimethylamine for an additional 2 hours to ensure the complete conversion of intermediate chlorosilanes. Progress of the reaction can be monitored by GC analysis to confirm the disappearance of tris(dimethylamino)chlorosilane.

-

Work-up: After cooling the reaction mixture, filter it to remove magnesium chloride and other solid byproducts. Wash the solid residue with n-heptane.

-

Purification: The resulting filtrate contains the this compound. The product can be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis via In Situ Formation of Lithium Dimethylamide

This protocol is a generalized procedure based on the synthesis of related metal amides.[5][6][7]

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Dimethylamine (condensed as a liquid or used as a solution)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous n-hexane or other suitable hydrocarbon solvent

-

Schlenk line or glovebox for inert atmosphere operations

-

Multi-neck flask equipped with a magnetic stirrer, dropping funnel, and gas inlet/outlet

Procedure:

-

Preparation of Lithium Dimethylamide: Under an inert atmosphere, dissolve dimethylamine (4.4 equivalents) in anhydrous n-hexane in a flask cooled to -78°C (dry ice/acetone bath).

-

n-Butyllithium Addition: Slowly add n-butyllithium (4.1 equivalents) to the stirred dimethylamine solution while maintaining the temperature at -78°C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete formation of lithium dimethylamide.

-

Reaction with Silicon Tetrachloride: Cool the lithium dimethylamide solution to 0°C (ice-water bath). Slowly add a solution of silicon tetrachloride (1 equivalent) in n-hexane to the reaction mixture via a dropping funnel.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Filter the reaction mixture under an inert atmosphere to remove the precipitated lithium chloride. Wash the solid with fresh anhydrous n-hexane.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation. The boiling point of this compound is reported as 74°C at 19 torr.[8]

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the two primary synthesis methods.

Caption: Experimental workflow for the direct aminolysis synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound via the lithium dimethylamide route.

Applications in Research and Drug Development

While the primary application of this compound remains in materials science, its relevance to the biomedical and pharmaceutical fields is expanding.

-

Precursor for Biomaterials: this compound can be used in the synthesis of silica-based nanomaterials. These materials, due to their biocompatibility and tunable porosity, are being explored for various biomedical applications, including as carriers for drug delivery systems.[3][9] The controlled hydrolysis of aminosilanes allows for the formation of silica networks that can encapsulate therapeutic agents.

-

Fabrication of Biomedical Devices: The compound has been cited in the context of designing and fabricating multifunctional microneedles and biosensors.[2] These devices can be used for transdermal drug delivery and for the detection of biomarkers, respectively. The ability to deposit thin, uniform layers of silicon nitride or silicon dioxide is crucial for the performance of these miniaturized devices.

-

Surface Modification: The reactivity of this compound allows for the modification of surfaces to alter their properties. In a biomedical context, this could involve functionalizing implants to improve biocompatibility or to immobilize bioactive molecules.

Conclusion

The synthesis of this compound is achievable through well-established protocols, with the direct aminolysis of silicon tetrachloride being a robust and high-yielding method. The alternative use of lithium dimethylamide offers a pathway that avoids the generation of HCl but requires more stringent handling of reagents. The choice of method will depend on the specific laboratory capabilities and safety considerations. For researchers in drug development and biomedical engineering, this compound represents a valuable precursor for the creation of innovative silica-based materials and devices with the potential to advance therapeutic and diagnostic technologies. This guide provides the foundational knowledge for the synthesis and application of this versatile compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. Bioactive silica-based nanomaterials for doxorubicin delivery: evaluation of structural properties associated with release rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN103910640A - Synthetic method of tetra(dimethylamino)zirconium - Google Patents [patents.google.com]

- 6. CN103172653A - Preparation method of tri(dimethylamino) silicane - Google Patents [patents.google.com]

- 7. CN103193818A - The synthetic method of tetrakis(dimethylamino)titanium - Google Patents [patents.google.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. The Controlled Release of Drugs and Bioactive Compounds from Mesoporous Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Purifying Tetrakis(dimethylamino)silane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrakis(dimethylamino)silane (TDMAS), a crucial precursor in the semiconductor industry for the deposition of silicon-based thin films, demands exceptionally high purity to ensure the performance and reliability of electronic devices. This guide provides a comprehensive overview of the core methods for purifying TDMAS, detailing experimental considerations and analytical techniques for impurity profiling.

Core Purification Methodologies

The primary strategies for purifying this compound revolve around exploiting differences in volatility and chemical reactivity between TDMAS and its impurities. The most prevalent methods include fractional distillation under reduced pressure and chemical treatment to remove specific contaminants, particularly residual chlorides.

Fractional Distillation

Fractional distillation is the cornerstone of TDMAS purification, leveraging the different boiling points of the components in the crude product. Due to the thermal sensitivity of aminosilanes, this process is conducted under reduced pressure to lower the boiling point and prevent decomposition.

Key Impurities Targeted:

-

Lower-boiling impurities: Unreacted starting materials, solvents, and more volatile silane (B1218182) byproducts.

-

Higher-boiling impurities: Partially substituted aminosilanes (e.g., tris(dimethylamino)chlorosilane), oligomeric species, and other less volatile byproducts.

While specific experimental parameters for TDMAS are not extensively published in open literature, data from analogous compounds like tetrakis(diethylamino)silane (B98692) (TDEAS) can provide a starting point for process development. For TDEAS, fractional distillation is critical to achieve greater than 99% purity.[1]

General Experimental Protocol:

A typical fractional distillation setup for TDMAS would involve a multi-stage process under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Charging the Distillation Flask: The crude TDMAS is charged into a round-bottom flask equipped with a magnetic stirrer or boiling chips.

-

Fractionation Column: A high-efficiency fractionation column (e.g., Vigreux, packed column) is attached to the flask to provide a large surface area for repeated vaporization-condensation cycles.

-

Distillation Head and Condenser: A distillation head with a thermometer and a condenser is placed atop the column.

-

Vacuum Application: The system is carefully evacuated to the desired pressure.

-

Heating and Fraction Collection: The flask is gently heated. Fractions are collected based on the boiling point at the given pressure.

-

Fore-run: Contains low-boiling impurities and is discarded.

-

Main Fraction: The purified TDMAS is collected at a stable boiling point and temperature.

-

Residue: High-boiling impurities remain in the distillation flask.

-

A patent related to the synthesis of aminosilanes mentions the purification of the reaction product by fractional distillation, underscoring its industrial importance.[2]

Chemical Purification for Chloride Removal

Chlorine-containing impurities are particularly detrimental in semiconductor applications as they can lead to defects and corrosion in the final device. These impurities often originate from the synthesis of TDMAS, which typically involves the reaction of a chlorosilane with dimethylamine.

One effective method for removing residual chlorides is treatment with organometallic reagents. This approach converts ionic chlorides into non-volatile salts that can be separated by filtration or distillation.

General Experimental Protocol:

-

Inert Atmosphere: The crude TDMAS is placed in a reaction vessel under a strict inert atmosphere.

-

Reagent Addition: An organometallic reagent (e.g., an organolithium or Grignard reagent) is added dropwise to the crude TDMAS, typically at a controlled temperature.

-

Reaction: The mixture is stirred for a defined period to allow the reaction with chloride impurities to complete.

-

Separation: The resulting non-volatile metal halides are separated from the purified TDMAS. This can be achieved by:

-

Filtration: If the salts precipitate.

-

Distillation: The purified TDMAS is distilled away from the non-volatile residue.

-

Advanced Purification Techniques: Getter-Based Purification

For applications demanding the highest purity levels (e.g., electronic grade >99.999%), getter-based purification can be employed. Getters are reactive materials that trap impurities through chemical reactions. While commonly used for purifying gases, the principles can be adapted for liquid precursors.

Key Impurities Targeted:

-

Moisture (H₂O)

-

Oxygen (O₂)

-

Carbon-containing species

-

Other reactive gases

Getter materials often consist of reactive metals like zirconium, titanium, or barium, which form stable, non-volatile compounds with the impurities. For liquid precursors, the getter could be in the form of a porous bed through which the liquid is passed, or as a coating on the internal surfaces of the storage and delivery vessel. The process is typically performed at an elevated temperature to enhance the reaction kinetics.

Quantitative Data on Purification

Detailed quantitative data comparing different purification methods for TDMAS is scarce in publicly available literature. However, analysis of related compounds provides insight into the efficacy of these techniques. For instance, a study on tetrakis-(dimethylamino)-ethylene (TMAE) demonstrated a significant increase in purity from 98.87% to 99.96% after a series of purification treatments, with a substantial reduction in oxidation products.

| Purification Stage | Purity (Area %) | Key Impurities Reduced |

| Crude | 98.87 | Dimethylamine, Tetramethylurea, Tetramethyloxamide |

| After Purification | 99.96 | Oxidation products |

Table based on data for a related compound, TMAE.

Experimental Workflows and Logical Relationships

To visualize the purification processes and their interconnections, the following diagrams are provided.

References

In-Depth Technical Guide: Tetrakis(dimethylamino)silane NMR Data and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data and characterization of tetrakis(dimethylamino)silane, Si(N(CH₃)₂)₄. This organosilicon compound is a valuable precursor in various chemical syntheses, including the formation of silicon-based materials. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and structural elucidation.

Core Spectroscopic Data

The NMR spectra of this compound are characterized by their simplicity, a direct result of the molecule's high symmetry. All four dimethylamino groups are chemically equivalent, leading to single, sharp resonances in the ¹H, ¹³C, and ²⁹Si NMR spectra.

NMR Data Summary

The following table summarizes the key quantitative NMR data for this compound.

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Solvent |

| ¹H | ~2.4 - 2.6 | Singlet | CDCl₃ |

| ¹³C | ~38.0 | Singlet | CDCl₃ |

| ²⁹Si | -28.1 to -28.6 | Singlet | Not specified |

Note: The exact chemical shifts for ¹H and ¹³C can vary slightly depending on the solvent and concentration. The provided values are typical ranges observed.

Experimental Protocols

Precise and reproducible experimental procedures are paramount for obtaining high-quality NMR data and for the successful synthesis of this compound.

Synthesis of this compound[1]

A common method for the synthesis of this compound involves the reaction of a silicon tetrahalide (e.g., silicon tetrachloride) with a suitable aminating agent, such as lithium dimethylamide or gaseous dimethylamine (B145610) in the presence of a base. A generalized procedure is outlined below:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inlet for an inert gas (e.g., nitrogen or argon). The system is thoroughly dried to prevent hydrolysis of the reactants and products.

-

Reactant Charging: The flask is charged with a suspension of magnesium and a suitable solvent system, such as a mixture of n-heptane and 1,2-dimethoxyethane (B42094) (DME).

-

Initiation: A small amount of tetrachlorosilane (B154696) is added to the flask.

-

Reaction: Dimethylamine gas is introduced into the flask while the temperature is controlled. Concurrently, tetrachlorosilane is added dropwise from the dropping funnel. The reaction is typically carried out at an elevated temperature (e.g., 80 °C).

-

Work-up: After the reaction is complete, the mixture is cooled, and the solid byproducts (e.g., magnesium chloride) are removed by filtration under an inert atmosphere.

-

Purification: The filtrate, containing the crude this compound, is then purified by distillation to yield the final product.

NMR Spectroscopic Analysis

The following protocol outlines the general procedure for acquiring NMR spectra of this compound.

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for precise chemical shift referencing.

-

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is typically used.

-

Parameters: The spectrum is acquired at room temperature with a sufficient number of scans (e.g., 8) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: A spectrometer operating at a corresponding frequency for ¹³C (e.g., 101 MHz for a 400 MHz ¹H instrument) is used.

-

Parameters: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 512) is typically required. Proton decoupling is employed to simplify the spectrum to a single peak.

-

-

²⁹Si NMR Spectroscopy:

-

Spectrometer: A spectrometer equipped with a probe capable of observing the ²⁹Si nucleus is required.

-

Parameters: As ²⁹Si has a low natural abundance and a negative gyromagnetic ratio, specialized pulse sequences (e.g., INEPT or DEPT) and longer relaxation delays may be necessary to obtain a good spectrum. Proton decoupling is also typically used.

-

Visualizations

The following diagrams illustrate the molecular structure and characterization workflow for this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Molecular structure of this compound and its NMR-active nuclei.

In-Depth Technical Guide to the Thermal Stability of Tetrakis(dimethylamino)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(dimethylamino)silane (TDMAS) is a vital organosilicon compound utilized in various high-technology applications, including as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-based thin films. A thorough understanding of its thermal stability is paramount for its safe handling, storage, and effective use in these processes. This technical guide provides a comprehensive analysis of the thermal stability of TDMAS, including its decomposition pathways and a detailed protocol for its characterization using thermogravimetric analysis (TGA). Due to the limited availability of direct experimental thermal analysis data for TDMAS in public literature, this guide also incorporates data from closely related aminosilane (B1250345) compounds to provide a comparative understanding.

Introduction

This compound, Si[N(CH₃)₂]₄, is a volatile, liquid organosilicon compound that serves as a precursor for the deposition of silicon dioxide and silicon nitride thin films. The performance and quality of these films are intrinsically linked to the thermal behavior of the precursor. Thermal decomposition of TDMAS can lead to the incorporation of impurities and affect the stoichiometry and electronic properties of the deposited material. Therefore, a detailed knowledge of its thermal stability, decomposition onset temperature, and decomposition products is critical for process optimization and safety.

This guide summarizes the known information regarding the thermal stability of TDMAS, provides a detailed experimental protocol for its analysis, and presents theoretical insights into its decomposition mechanisms.

Factors Influencing Thermal Stability

The thermal stability of this compound is influenced by several factors:

-

Bond Strength: The inherent strength of the silicon-nitrogen (Si-N) and nitrogen-carbon (N-C) bonds dictates the energy required to initiate decomposition. Theoretical studies on analogous compounds suggest that the N-CH₃ bond may be weaker than the Si-N bond.

-

Steric Hindrance: The four bulky dimethylamino groups surrounding the central silicon atom can lead to steric strain, potentially lowering the decomposition temperature compared to less substituted silanes.

-

Presence of Impurities: Impurities, particularly those containing reactive functional groups, can catalyze decomposition.

-

Atmosphere: TDMAS is highly sensitive to moisture and oxygen. In the presence of water, it readily hydrolyzes, while in an oxidizing atmosphere, it will undergo combustion. Therefore, its thermal stability is significantly higher under an inert atmosphere.

-

Heating Rate: In thermal analysis techniques like TGA, the heating rate can influence the observed decomposition temperature.

The interplay of these factors determines the overall thermal behavior of TDMAS.

Quantitative Thermal Analysis Data

| Precursor | Structure | Deposition Temperature Window (°C) (Process Dependent) | Notes |

| This compound | Si[N(CH₃)₂]₄ | Data Not Available | Highly reactive and moisture-sensitive. |

| Tris(dimethylamino)silane (TDMAS) | SiH[N(CH₃)₂]₃ | 150 - 400 (PEALD) | A close structural analog to TDMAS.[1] Its thermal stability is a key factor in its use for low-temperature deposition of silicon nitride.[1] |

| Bis(diethylamino)silane (BDEAS) | SiH₂[N(C₂H₅)₂]₂ | 200 - 250 (ALD) | The Si-N bonds are stable within this temperature range under ALD conditions, suggesting a reasonable thermal stability for the diethylamino ligands on silicon.[2] |

| Bis(t-butylamino)silane (BTBAS) | SiH₂[NH(t-Bu)]₂ | 300 - 525 (ALD with ozone) | Exhibits a wide processing window, indicating good thermal stability of the t-butylamino groups.[3] |

Note: The deposition temperature window in ALD/CVD is influenced by the co-reactant and other process parameters and does not directly correspond to the onset of thermal decomposition in an inert atmosphere. However, it provides a useful indication of the precursor's thermal stability under process conditions.

Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through the cleavage of its weakest chemical bonds. Based on theoretical studies of related aminosilanes, the following decomposition pathways can be postulated:

-

Homolytic Cleavage of the N-C Bond: This is often the initial step in the decomposition of dimethylamino compounds, leading to the formation of a dimethylaminyl radical and a methyl radical.

-

Homolytic Cleavage of the Si-N Bond: This would result in a tris(dimethylamino)silyl radical and a dimethylaminyl radical.

-

Intramolecular Rearrangement: Complex intramolecular rearrangements could lead to the elimination of stable molecules like dimethylamine (B145610).

Safety data sheets for TDMAS consistently list dimethylamine and organic acid vapors as hazardous decomposition products.[2] The formation of dimethylamine likely occurs through hydrogen abstraction by the dimethylaminyl radicals or via rearrangement pathways.

Experimental Protocol for Thermogravimetric Analysis (TGA)

Due to the air and moisture sensitivity of this compound, its TGA must be performed with rigorous adherence to air-free techniques.

Objective: To determine the thermal stability and decomposition profile of this compound in an inert atmosphere.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 600°C.

-

Inert gas supply (e.g., high-purity nitrogen or argon).

-

Glovebox with an inert atmosphere (<1 ppm O₂ and H₂O).

Materials:

-

This compound (as received).

-

TGA sample pans (e.g., platinum or alumina).

-

Hermetically sealed TGA pans (optional, for transport outside the glovebox).

-

Micropipette and tips.

Procedure:

-

Glovebox Preparation: Ensure the glovebox is maintained with a stable inert atmosphere. Introduce the TGA sample pans, micropipette, tips, and the sealed container of TDMAS into the glovebox antechamber and purge thoroughly.

-

Sample Preparation (inside the glovebox):

-

Place a TGA sample pan on the microbalance inside the glovebox and tare the balance.

-

Using a micropipette, carefully dispense a small amount of this compound (typically 5-10 mg) into the TGA pan.[4]

-

Record the exact sample weight.

-

-

Sample Loading:

-

If the TGA instrument is housed inside the glovebox, place the prepared sample pan directly onto the TGA autosampler or manual sample holder.

-

If the TGA is outside the glovebox, the sample must be sealed in a hermetic pan inside the glovebox. The sealed pan can then be transported to the TGA instrument. Just prior to the analysis, the lid of the pan should be pierced to allow for the release of volatile decomposition products.[4]

-

-

TGA Instrument Setup:

-

Set the purge gas to high-purity nitrogen or argon with a flow rate of 20-50 mL/min.

-

Equilibrate the furnace at a starting temperature of 30°C.

-

Program the temperature profile:

-

Isothermal at 30°C for 10 minutes to allow for stabilization.

-

Ramp up to 600°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition:

-

Initiate the TGA run and record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

-

Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).

-

Determine the residual mass at the end of the experiment.

-

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding of its stability can be inferred from the behavior of related aminosilane compounds and theoretical considerations. TDMAS is a reactive, moisture-sensitive compound, and its thermal stability is critically dependent on maintaining an inert atmosphere. The provided experimental protocol for TGA offers a robust method for quantitatively assessing its thermal decomposition profile. Further research to obtain and publish direct TGA and DSC data for TDMAS would be highly beneficial to the materials science and semiconductor communities. Such data would enable more precise control over deposition processes and enhance the safe handling of this important precursor.

References

Unveiling the Volatility of Tetrakis(dimethylamino)silane: A Technical Guide to its Vapor Pressure

For Researchers, Scientists, and Drug Development Professionals

Current State of Knowledge: Vapor Pressure Data for Tetrakis(dimethylamino)silane

The publicly available quantitative data on the vapor pressure of this compound is sparse. The following table summarizes the known data points. It is imperative to note that this limited information is insufficient to construct a reliable vapor pressure curve.

| Temperature (°C) | Pressure (Torr) | Notes |

| 74-75 | 19 | Boiling Point |

| Not Specified | < 5 | - |

Due to the limited data, users are strongly advised to experimentally determine the vapor pressure curve for this compound for any application requiring precise volatility information.

Experimental Determination of Vapor Pressure: Methodologies

The determination of a compound's vapor pressure curve is a fundamental experimental undertaking. Several well-established techniques are suitable for organometallic compounds like this compound. The choice of method often depends on the expected vapor pressure range and the physical state of the compound.

Static Method

The static method is a direct measurement of the vapor pressure of a substance in a closed system at thermodynamic equilibrium.

Protocol:

-

Sample Preparation: A pure sample of this compound is placed in a thermostated sample cell. The sample must be thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.

-

System Evacuation: The apparatus, including the pressure measurement system, is evacuated to a high vacuum to remove air and other residual gases.

-

Temperature Equilibration: The sample cell is brought to the desired temperature and allowed to equilibrate until the vapor pressure of the sample is constant.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid or solid sample is measured using a high-precision pressure transducer (e.g., a capacitance manometer).

-

Data Collection: The vapor pressure is recorded at various stabilized temperatures to construct the vapor pressure curve.

Knudsen Effusion Method

The Knudsen effusion method is an indirect technique particularly suited for compounds with low vapor pressures. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.

Protocol:

-

Cell Preparation: A small amount of the this compound sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice of a known area.

-

High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber.

-

Temperature Control: The cell is heated to a constant, known temperature.

-

Mass Loss Measurement: The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over time using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation:

P = (Δm/Δt) * (1/A) * √(2πRT/M)

where:

-

P is the vapor pressure

-

Δm/Δt is the rate of mass loss

-

A is the area of the orifice

-

R is the ideal gas constant

-

T is the absolute temperature

-

M is the molar mass of the substance

-

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis can be adapted to estimate the vapor pressure of a substance by measuring its rate of mass loss as a function of temperature in a controlled atmosphere.

Protocol:

-

Sample Placement: A small, accurately weighed sample of this compound is placed in a TGA sample pan.

-

Isothermal or Ramped Heating: The sample is heated either isothermally at a series of temperatures or with a slow, controlled temperature ramp under a purge of an inert gas.

-

Mass Loss Monitoring: The TGA instrument continuously monitors and records the mass of the sample as it volatilizes.

-

Vapor Pressure Correlation: The rate of mass loss at a given temperature can be correlated to the vapor pressure using established relationships, often requiring calibration with a standard of known vapor pressure.

Theoretical Framework: The Clausius-Clapeyron Equation

The relationship between the vapor pressure of a liquid and its temperature is described by the Clausius-Clapeyron equation. This equation is fundamental for constructing a vapor pressure curve from a limited number of data points and for determining the enthalpy of vaporization (ΔHvap).

The integrated form of the Clausius-Clapeyron equation is:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

-

ΔHvap is the enthalpy of vaporization.

-

R is the ideal gas constant.

A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHvap/R, from which the enthalpy of vaporization can be determined.

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental and theoretical aspects of vapor pressure determination, the following diagrams have been generated.

Navigating Material Compatibility with Tetrakis(dimethylamino)silane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrakis(dimethylamino)silane (TDMAS) is a versatile organosilane compound with increasing applications in chemical synthesis, materials science, and pharmaceutical development. Its utility stems from its reactive nature, which also necessitates a thorough understanding of its compatibility with various materials to ensure safety, experimental integrity, and process reliability. This technical guide provides a comprehensive overview of the material compatibility of TDMAS, offering general guidance, detailed experimental protocols for compatibility testing, and visual workflows to aid in the design and execution of research and development activities involving this compound.

General Material Compatibility Overview

Direct, quantitative compatibility data for this compound with a wide range of specific materials is not extensively published. However, based on the known reactivity of TDMAS and the general chemical resistance of aminosilanes, a qualitative assessment of expected compatibility can be made. TDMAS is highly reactive with water, moisture, acids, alcohols, and oxidizing agents. Therefore, any materials that can absorb moisture or have reactive hydroxyl or acidic groups are generally not recommended for prolonged contact.

The following table summarizes the expected compatibility of TDMAS with common laboratory materials. It is crucial to note that these are general guidelines. Direct testing of materials under specific operational conditions is strongly recommended before use.

| Material Class | Specific Material | Expected Compatibility | Rationale and Remarks |

| Plastics | Polypropylene (PP) | Good | Generally good chemical resistance to many organic compounds. |

| Polyethylene (B3416737) (PE) | Good | Similar to polypropylene, offers good resistance. High-density polyethylene (HDPE) is often preferred. | |

| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and resistant to a wide range of chemicals. Recommended for seals, gaskets, and tubing. | |

| Polyvinyl Chloride (PVC) | Fair to Poor | Plasticizers in PVC may be extracted, leading to embrittlement. Compatibility can vary significantly with formulation. | |

| Polycarbonate (PC) | Poor - Not Recommended | Susceptible to attack by amines and moisture, which can cause cracking and degradation. | |

| Polymethyl Methacrylate (PMMA) | Poor - Not Recommended | Can be attacked and degraded by aminosilanes. | |

| Elastomers | Nitrile Rubber (NBR) | Good | Often recommended for gloves and seals when handling aminosilanes.[1] |

| Neoprene | Good | Provides good resistance for handling and personal protective equipment.[1] | |

| Butyl Rubber | Good | Offers good resistance to many chemicals. | |

| Viton® (FKM/FPM) | Fair to Good | Compatibility can be variable; testing is recommended. Some grades may show swelling. | |

| Silicone Rubber | Poor - Not Recommended | TDMAS is a silicon-containing compound and may react with or degrade silicone elastomers. | |

| EPDM | Poor - Not Recommended | May not be suitable due to potential reactions with the amine groups. | |

| Metals | Stainless Steel (304, 316) | Good | Generally resistant, especially when dry. Aminosilanes can form protective layers on the surface. |

| Carbon Steel | Fair | May be susceptible to corrosion, especially in the presence of moisture. | |

| Aluminum | Fair | Can be reactive with amines, particularly if the protective oxide layer is compromised. | |

| Copper | Poor - Not Recommended | Amines can form complexes with copper, leading to corrosion. | |

| Glass | Borosilicate Glass | Excellent | Inert and suitable for most applications, provided it is scrupulously dried to remove surface moisture. |

Experimental Protocols for Material Compatibility Testing

To ensure the safe and effective use of this compound, it is imperative to conduct specific compatibility testing with materials that will come into contact with it in your processes. The following protocols are based on established standards such as ASTM D543 for plastics and general methodologies for elastomer and metal compatibility testing.

Compatibility Testing of Plastics and Elastomers

This protocol outlines a procedure for determining the resistance of plastics and elastomers to TDMAS by observing changes in physical properties after exposure.

2.1.1. Materials and Equipment

-

Test specimens of the plastic or elastomer (e.g., tensile bars, discs).

-

This compound (TDMAS).

-

Inert, sealable containers (e.g., glass jars with PTFE-lined caps).

-

Analytical balance (accurate to 0.1 mg).

-

Calipers or other dimensional measurement tools.

-

Mechanical testing apparatus (e.g., tensile tester).

-

Fume hood.

-

Appropriate Personal Protective Equipment (PPE): chemical resistant gloves (nitrile or neoprene), safety goggles, lab coat.

2.1.2. Experimental Procedure

-

Initial Measurements:

-

Label each test specimen.

-

Measure and record the initial weight of each specimen.

-

Measure and record the initial dimensions (length, width, thickness) of each specimen.

-

For mechanical testing, measure the initial tensile strength and elongation at break for a set of control specimens that are not exposed to TDMAS.

-

-

Exposure:

-

Place the test specimens in the sealable containers.

-

Inside a fume hood, add enough TDMAS to fully immerse the specimens.

-

Seal the containers tightly.

-

Store the containers at a constant temperature (e.g., ambient or an elevated temperature relevant to the application) for a specified duration (e.g., 24 hours, 7 days, 30 days).

-

-

Post-Exposure Analysis:

-

After the exposure period, carefully remove the specimens from the TDMAS inside a fume hood.

-

Gently blot the specimens with a lint-free cloth to remove excess liquid.

-

Immediately weigh the specimens and record the "wet" weight.

-

Allow the specimens to dry in a desiccator or under a gentle stream of inert gas until a constant weight is achieved. Record the final "dry" weight.

-

Measure and record the final dimensions.

-

Conduct mechanical testing (tensile strength and elongation at break) on the exposed and dried specimens.

-

2.1.3. Data Analysis

Calculate the following for each specimen:

-

Percent Weight Change: ((Final Dry Weight - Initial Weight) / Initial Weight) * 100

-

Percent Swelling (from weight): ((Wet Weight - Initial Weight) / Initial Weight) * 100

-

Percent Dimensional Change: ((Final Dimension - Initial Dimension) / Initial Dimension) * 100 for each dimension.

-

Percent Change in Mechanical Properties: ((Final Value - Initial Value) / Initial Value) * 100 for tensile strength and elongation.

Corrosion Testing of Metals

This protocol provides a method for evaluating the corrosive effect of TDMAS on various metals.

2.2.1. Materials and Equipment

-

Metal coupons of the desired alloys.

-

This compound (TDMAS).

-

Inert, sealable containers.

-

Analytical balance.

-

Optical microscope or Scanning Electron Microscope (SEM) for surface analysis.

-

Fume hood.

-

Appropriate PPE.

2.2.2. Experimental Procedure

-

Specimen Preparation:

-

Clean the metal coupons with a non-reactive solvent (e.g., hexane, followed by acetone) and dry them thoroughly.

-

Weigh each coupon to the nearest 0.1 mg and record the initial weight.

-

Document the initial surface appearance of each coupon (e.g., through photography or microscopy).

-

-

Exposure:

-

Place the prepared coupons in the sealable containers.

-

In a fume hood, add TDMAS to immerse the coupons.

-

Seal the containers and store them at a controlled temperature for a specified duration.

-

-

Post-Exposure Analysis:

-

After exposure, remove the coupons in a fume hood.

-

Clean the coupons with a suitable solvent to remove residual TDMAS.

-

Dry the coupons completely.

-

Weigh the cleaned and dried coupons and record the final weight.

-

Examine the surface of the coupons for any signs of corrosion, such as pitting, discoloration, or film formation, using optical microscopy or SEM.

-

2.2.3. Data Analysis

-

Weight Loss/Gain: Calculate the change in weight for each coupon. A significant weight loss indicates corrosion.

-

Corrosion Rate (if applicable): Can be calculated if the exposure time and surface area are known, though for many applications, a qualitative assessment of surface changes is sufficient.

-

Surface Characterization: Describe any observed changes in the surface morphology.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Polymer and Elastomer Compatibility Testing.

Caption: Workflow for Metal Corrosion Testing.

Conclusion and Recommendations

The selection of appropriate materials for handling and processing this compound is critical for ensuring the safety and success of research and development activities. While general guidelines can be inferred from the chemical nature of TDMAS and related aminosilanes, these should not replace empirical testing. The protocols provided in this guide offer a systematic approach to evaluating the compatibility of specific plastics, elastomers, and metals with TDMAS. By conducting these tests, researchers and drug development professionals can confidently select materials that will maintain their integrity and not interfere with experimental outcomes or manufacturing processes. Always handle TDMAS in a well-ventilated area, such as a fume hood, and use appropriate personal protective equipment.

References

The Reaction of Tetrakis(dimethylamino)silane with Water and Moisture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(dimethylamino)silane (TDMAS), Si(N(CH₃)₂)₄, is a peraminosilane notable for its high reactivity towards protic reagents, particularly water and moisture. This technical guide provides a comprehensive overview of the hydrolysis of TDMAS, a reaction of critical importance in fields utilizing this precursor for the deposition of silicon-based materials and as a reagent in organic synthesis. Due to its extreme moisture sensitivity, understanding and controlling its reaction with water is paramount for ensuring process reproducibility and safety. This document details the underlying chemical principles of the hydrolysis and subsequent condensation reactions, summarizes available physicochemical data, outlines experimental protocols for studying these reactions, and provides visual representations of the reaction pathways and experimental workflows. While quantitative kinetic and thermodynamic data for the hydrolysis of TDMAS is not extensively available in public literature, this guide consolidates the known information and draws parallels with related aminosilane (B1250345) compounds to provide a thorough understanding for technical audiences.

Introduction

This compound is a volatile, liquid organosilicon compound with a central silicon atom bonded to four dimethylamino groups. Its utility in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for producing silicon dioxide and silicon nitride thin films is well-established.[1] The reaction mechanism and byproducts are of significant interest in the pharmaceutical and fine chemical industries where it can be used as a silylating agent. The core of its reactivity lies in the lability of the silicon-nitrogen (Si-N) bond, which is readily cleaved by water.

This guide will explore the fundamental aspects of the TDMAS-water reaction, providing a resource for professionals who handle or investigate this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of TDMAS is presented in Table 1. Its high moisture sensitivity is a defining characteristic.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₈H₂₄N₄Si | [2] |

| Molar Mass | 204.39 g/mol | [3] |

| Appearance | Straw-colored liquid | [2] |

| Melting Point | 15 °C | [3] |

| Boiling Point | 196 °C | [3] |

| Density | 0.884 g/mL at 25 °C | [3] |

| Flash Point | 58 °C | [4] |

| Water Solubility | Reacts rapidly | [3] |

| Hydrolytic Sensitivity | High; reacts rapidly with moisture, water, and protic solvents. | [3] |

Reaction with Water: Hydrolysis and Condensation

The reaction of this compound with water proceeds in two primary stages: hydrolysis and condensation.

Hydrolysis

In the presence of water, the silicon-nitrogen bonds in TDMAS undergo rapid cleavage. This is a stepwise process where each of the four dimethylamino groups is replaced by a hydroxyl group (silanol, Si-OH), releasing dimethylamine (B145610) (HN(CH₃)₂) as a byproduct. The overall hydrolysis reaction can be represented as:

Si(N(CH₃)₂)₄ + 4H₂O → Si(OH)₄ + 4HN(CH₃)₂

The reaction is typically vigorous and exothermic.[4] The initial steps of hydrolysis are generally faster than the subsequent ones due to steric hindrance and changes in the electronic environment of the silicon atom.

Condensation

The silanol (B1196071) groups formed during hydrolysis are highly reactive and can undergo condensation reactions to form siloxane (Si-O-Si) bonds. This process releases water or dimethylamine, leading to the formation of oligomeric and polymeric silica (B1680970) networks. The condensation can occur between two silanol groups (releasing water) or between a silanol group and a remaining dimethylamino group (releasing dimethylamine).

-

Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

Amine Condensation: ≡Si-OH + (CH₃)₂N-Si≡ → ≡Si-O-Si≡ + HN(CH₃)₂

The extent and nature of the condensation are highly dependent on factors such as the concentration of water, temperature, and the presence of catalysts.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction pathway for the hydrolysis of TDMAS and a general experimental workflow for its investigation.

Quantitative Data

As of the date of this publication, specific quantitative kinetic and thermodynamic data for the hydrolysis of this compound is scarce in peer-reviewed literature. The reaction is known to be extremely rapid, which makes precise kinetic measurements challenging.[3] However, qualitative observations and comparisons with other aminosilanes provide valuable insights. The general principles of silane (B1218182) hydrolysis suggest that the reaction is likely to follow pseudo-first-order kinetics when water is in large excess.[5]

For context, Table 2 provides a qualitative comparison of the hydrolytic sensitivity of TDMAS with other common silanes.

| Silane | Functional Group | Hydrolytic Sensitivity | Byproduct |

| This compound | Amino (-N(CH₃)₂) | Very High | Dimethylamine |

| Tetraethoxysilane (TEOS) | Alkoxy (-OC₂H₅) | Moderate | Ethanol |

| Trichlorosilane | Chloro (-Cl) | Very High | Hydrogen Chloride |

Experimental Protocols

Investigating the hydrolysis of a highly reactive compound like TDMAS requires stringent anhydrous and inert atmosphere techniques.

General Handling and Storage

Due to its high moisture sensitivity, TDMAS should be handled exclusively under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under vacuum or in a desiccator). Solvents must be anhydrous.

Protocol for Monitoring Hydrolysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the hydrolysis of TDMAS in real-time. ¹H, ¹³C, and ²⁹Si NMR can provide information on the disappearance of the starting material and the appearance of products and intermediates.

Materials:

-

This compound

-

Anhydrous deuterated solvent (e.g., C₆D₆, CDCl₃)

-

High-purity D₂O or H₂O

-

NMR tubes with sealable caps (B75204) (e.g., J. Young tubes)

Procedure:

-

In a glovebox, prepare a stock solution of TDMAS in the anhydrous deuterated solvent of a known concentration.

-

Transfer a precise volume of the TDMAS solution to a sealable NMR tube.

-

Acquire an initial NMR spectrum (¹H, ¹³C, ²⁹Si) of the TDMAS solution to serve as a baseline (t=0).

-

Using a microsyringe, inject a stoichiometric or controlled excess amount of D₂O or H₂O into the NMR tube while ensuring a homogenous mixture.

-

Immediately begin acquiring a series of time-resolved NMR spectra.

-

Process and analyze the spectra to monitor the decrease in the intensity of the TDMAS signals and the emergence of signals corresponding to dimethylamine, silanols, and siloxane species.

-

Integrate the relevant peaks to determine the relative concentrations of reactants and products over time, allowing for the determination of reaction kinetics.

Protocol for Product Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the volatile products of the hydrolysis reaction, primarily dimethylamine.

Materials:

-

This compound

-

Anhydrous solvent (e.g., hexane, toluene)

-

Water

-

Reaction vial with a septum

-

Gas-tight syringe

-

GC-MS instrument

Procedure:

-

In a glovebox or under an inert atmosphere, add a known amount of TDMAS to an anhydrous solvent in a reaction vial.

-

Seal the vial with a septum.

-

Inject a controlled amount of water into the vial to initiate the reaction.

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

Using a gas-tight syringe, withdraw a sample from the headspace of the vial.

-

Inject the headspace sample into the GC-MS to analyze for volatile components.

-

Alternatively, the reaction can be quenched (e.g., by derivatization of the silanols), and the liquid phase can be analyzed by GC-MS to identify soluble products.

Safety Considerations

This compound is a corrosive and flammable liquid.[4] Its reaction with water is vigorous and releases dimethylamine, which is a flammable and toxic gas.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood or glovebox.

Conclusion

This compound exhibits high reactivity towards water and moisture, leading to a rapid hydrolysis of its silicon-nitrogen bonds to form silanols and dimethylamine. The subsequent condensation of these silanols results in the formation of siloxane networks. While detailed quantitative data on the kinetics and thermodynamics of TDMAS hydrolysis are not widely available, the qualitative understanding of its reactivity is crucial for its application in various high-technology fields. The experimental protocols outlined in this guide provide a framework for researchers to investigate this important reaction under controlled conditions. Further research is needed to fully quantify the reaction dynamics and to better control the formation of silicon-based materials from this versatile precursor.

References

- 1. Protonation, Hydrolysis, and Condensation of Mono- and Trifunctional Silanes at the Air/Water Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protonation, Hydrolysis, and Condensation of Mono- and Trifunctional Silanes at the Air/Water Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of Tetrakis(dimethylamino)silane

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and detailed protocols for the handling and storage of Tetrakis(dimethylamino)silane (TDMAS), a versatile reagent utilized in chemical synthesis and materials science. Due to its hazardous properties, strict adherence to the following procedures is paramount to ensure the safety of laboratory personnel and the integrity of research.

Physicochemical and Toxicological Data

A thorough understanding of the properties of this compound is the foundation of its safe use. The following table summarizes key quantitative data for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C8H24N4Si | [1] |

| Molecular Weight | 204.40 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Amine-like, acrid | [2][3] |

| Melting Point | 15 °C (59 °F) | [2][3] |

| Boiling Point | 196 °C (384.8 °F) | [2][3] |

| Flash Point | 58 °C (136.4 °F) | [2][3] |

| Specific Gravity / Density | 0.885 g/cm³ at 25 °C | [2][3] |

| Vapor Pressure | 16 mm Hg at 4 °C | [3][4] |

| Water Solubility | Reacts violently | [1][4] |

| LD50 Oral (Rat) | 1670 µL/kg | [1][2] |

| LD50 Dermal (Rabbit) | 1230 µL/kg | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors that necessitate careful handling.

-

Flammable Liquid and Vapor (Category 3): The substance has a flash point that indicates it can be ignited under ambient conditions.[2][5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2]

-

Substances which, in contact with water, emit flammable gases (Category 2): TDMAS reacts violently with water and moisture, releasing flammable and toxic gases, such as dimethylamine (B145610).[2][5][6]

-

Skin Corrosion/Irritation (Category 1B/1C): Causes severe skin burns and eye damage upon contact.[2][5][7] Delayed skin irritation or dermatitis may occur.[6]

-

Serious Eye Damage/Eye Irritation (Category 1): Poses a significant risk of serious, irreversible eye damage.[1][2]

-

Acute Toxicity (Category 4 - Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][5]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]

Safe Handling and Experimental Protocols

Adherence to the following protocols is mandatory when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of TDMAS must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] Local exhaust ventilation is essential to minimize vapor concentrations.[7]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

-

Eye Protection: Chemical safety goggles are mandatory. Do not wear contact lenses.[6] A face shield should also be worn where splashing is a risk.

-

Hand Protection: Wear chemically resistant gloves such as nitrile, neoprene, or rubber.[6] Inspect gloves for integrity before each use.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH-approved air-purifying respirator with cartridges for organic vapors and amines, or a self-contained breathing apparatus (SCBA), must be used.[6][8]

-

General Handling Procedures

-

Inert Atmosphere: Due to its reactivity with moisture, TDMAS should be handled under an inert atmosphere (e.g., nitrogen or argon).[4][8]

-

Ignition Sources: Eliminate all potential ignition sources from the handling area, including open flames, sparks, hot surfaces, and static electricity.[1][2] Use non-sparking tools and explosion-proof equipment.[1][5]

-

Grounding and Bonding: Ground and bond containers and receiving equipment during transfers to prevent static discharge.[1][7]

-

Avoid Contact: Avoid all contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1] Contaminated clothing should be removed immediately and laundered before reuse.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the safe use of this compound in a laboratory setting.

Caption: Experimental workflow for this compound.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of TDMAS and prevent hazardous situations.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

-

The storage area should be locked and designated as a corrosives area.[2][9]

-

Store under an inert gas, such as nitrogen, with low moisture and oxygen content.[4] Some suppliers recommend refrigerated storage at 2-8 °C.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][7]

-

Protect from moisture and do not allow contact with water.[2][4]

Chemical Incompatibilities

This compound is incompatible with several classes of chemicals, and contact can lead to violent reactions.

-

Water and Moisture: Reacts violently to release flammable and toxic dimethylamine gas.[1][6]

-

Acids: Incompatible with acids.[1]

-

Alcohols: Incompatible with alcohols.[1]

-

Oxidizing Agents: Incompatible with strong oxidizing agents.[1][2]

The following diagram illustrates the key incompatibilities and hazardous reactions of this compound.

Caption: Chemical incompatibilities of this compound.

Emergency Procedures

First-Aid Measures

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes.[1][2] Seek immediate medical attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1][2]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Call a physician immediately.[2]

Accidental Release and Spill Cleanup

-

Evacuation and Isolation: Evacuate unnecessary personnel from the area.[1] Remove all sources of ignition.[2]

-

Containment: Contain the spill using dikes or absorbent materials to prevent migration into sewers or streams.[1]

-

Cleanup: Use non-sparking tools to collect the spilled material with an absorbent (e.g., sand, clay, vermiculite).[1][6] Place in a suitable, labeled container for disposal. Do not use water for cleanup.[8]

Firefighting

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[1][2] Alcohol-resistant foam is also an option.[2]

-

Unsuitable Extinguishing Media: Do not use a straight stream of water, as it will react with the material.[1]

-

Specific Hazards: The substance is flammable and reacts with water.[2][6] Irritating fumes of dimethylamine and organic acid vapors may be generated.[1][6] Containers may explode when heated.[2]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[8]

Waste Disposal

-

Dispose of waste in accordance with all local, regional, national, and international regulations.[1]

-

One recommended method for small quantities is to hydrolyze the material by slowly adding it to water in a fume hood. The resulting aqueous layer containing dimethylamine should be neutralized with an acid like hydrochloric acid. The organic layer can then be incinerated.[6]

-

Alternatively, absorb the material onto clay or vermiculite (B1170534) and dispose of it as solid waste.[6]

-

Handle empty containers with care as they may contain flammable residual vapors.[1][7]

This guide is intended to provide comprehensive safety information for the handling and storage of this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. fishersci.com [fishersci.com]

- 3. ereztech.com [ereztech.com]

- 4. ereztech.com [ereztech.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. gelest.com [gelest.com]

- 7. gelest.com [gelest.com]

- 8. wimna.com [wimna.com]

- 9. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

A Comprehensive Technical Guide to Tetrakis(dimethylamino)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(dimethylamino)silane, with the CAS number 1624-01-7, is a versatile organosilicon compound with significant applications in materials science and chemical synthesis.[1][2][3][4][5] This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its applications, particularly in chemical vapor deposition (CVD). Safety and handling information is also comprehensively covered to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as TDMAS, is a moisture-sensitive liquid or low-melting solid.[6] Its key properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1624-01-7[1][2][3][5] |

| Molecular Formula | C8H24N4Si[3][5] |

| Molecular Weight | 204.39 g/mol [3][5] |

| Synonyms | TDMAS, 4DMAS, Octamethylsilanetetramine[2] |

| InChI Key | SSCVMVQLICADPI-UHFFFAOYSA-N |

| SMILES | CN(C)--INVALID-LINK--(N(C)C)N(C)C |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to straw-colored liquid or low-melting solid[3][6] |

| Odor | Amine-like |

| Melting Point | 15-16 °C[3][7] |

| Boiling Point | 196 °C (lit.)[5], 74-75 °C @ 19 Torr[3][7] |

| Density | 0.884 g/mL at 25 °C (lit.)[5] |

| Flash Point | 58 °C (136.4 °F)[1] |

| Water Solubility | Reacts with water[4][5] |

| Sensitivity | Moisture Sensitive[3][4] |

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is classified as a flammable liquid and a substance that, in contact with water, emits flammable gases.[1][2] It is also corrosive and can cause severe skin burns and eye damage.[1]

Table 3: GHS Hazard Information

| Pictogram | Hazard Class | Hazard Statement |

| 🔥 | Flammable liquids (Category 3) | H226: Flammable liquid and vapor[2] |

| 🌊 | Substances which, in contact with water, emit flammable gases (Category 2) | H261: In contact with water releases flammable gas[2] |

| corrosive | Skin corrosion/irritation (Category 1B) | H314: Causes severe skin burns and eye damage[1] |

| ❗ | Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |

| ❗ | Acute toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| ❗ | Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| ❗ | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[5] |

Precautionary Statements:

-

Prevention: P210 - Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P231+P232 - Handle under inert gas. Protect from moisture. P280 - Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

Response: P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310 - Immediately call a POISON CENTER or doctor/physician.[7]

-

Storage: P402+P404 - Store in a dry place. Store in a closed container.

-

Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of tetrachlorosilane (B154696) with dimethylamine (B145610). The following is a generalized protocol based on literature procedures.[4]

Materials:

-

Tetrachlorosilane (SiCl4)

-

Dimethylamine (DMA)

-

Magnesium turnings

-

n-Heptane (anhydrous)

-

1,2-Dimethoxyethane (DME, anhydrous)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of the Reaction Vessel: A four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and gas inlet is assembled and flame-dried under an inert atmosphere.

-

Charging the Reactor: Magnesium turnings, n-heptane, and DME are charged into the flask. The mixture is heated to reflux to ensure anhydrous conditions and then cooled in an ice bath.

-

Reactant Addition: Tetrachlorosilane is added to the dropping funnel. A small initial amount is added to the cooled reaction mixture. Subsequently, dimethylamine gas is introduced into the flask at a controlled rate while maintaining a low temperature.

-